Cas no 1161-45-1 (Diazene,1,1'-(1,4-phenylene)bis[2-phenyl-)
1161-45-1 structure
Product Name:Diazene,1,1'-(1,4-phenylene)bis[2-phenyl-
Numero CAS:1161-45-1
MF:C18H14N4
MW:286.33056306839
CID:188633
PubChem ID:232954
Update Time:2025-04-19
Diazene,1,1'-(1,4-phenylene)bis[2-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Bis(phenylazo)benzene
- phenyl-(4-phenyldiazenylphenyl)diazene
- 1,4-bis-phenylazo-benzene
- 1,4-Bis-phenylazo-benzol
- 1.4-Bis-benzolazo-benzol
- 4-Phenylazo-azobenzol
- AC1L5P0R
- AC1Q4TG1
- AR-1H7665
- Azobenzene, 4-(phenylazo)-
- CTK4A9644
- NSC30971
- Phenylazoazobenzene
- p-Phenylazo-azobenzol
- p-Phenylen-bis-azobenzol
- 36369-22-9
- (E)-1-Phenyl-2-(4-[(E)-phenyldiazenyl]phenyl)diazene #
- QLYZYCHWGGSYBD-FLFKKZLDSA-N
- SCHEMBL21023910
- SCHEMBL21024214
- Diazene,1'-(1,4-phenylene)bis[2-phenyl-
- Diazene, 1,1'-(1,4-phenylene)bis[2-phenyl-
- DTXSID60283337
- DTXSID401043576
- (E,E)-1,1'-benzene-1,4-diylbis(phenyldiazene)
- SCHEMBL2239365
- SCHEMBL9418780
- 1,1'-Benzene-1,4-diylbis(phenyldiazene)
- NSC-30971
- 1161-45-1
- SCHEMBL90893
- 4-phenylazoazobenzene
- Diazene, 1,1'-(1,4-phenylene)bis*2-phenyl-
- Diazene,1,1'-(1,4-phenylene)bis[2-phenyl-
-
- Inchi: 1S/C18H14N4/c1-3-7-15(8-4-1)19-21-17-11-13-18(14-12-17)22-20-16-9-5-2-6-10-16/h1-14H/b21-19+,22-20+
- Chiave InChI: QLYZYCHWGGSYBD-FLFKKZLDSA-N
- Sorrisi: N(/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)=N\C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 286.12202
- Massa monoisotopica: 286.122
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 323
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 49.4Ų
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 461°C at 760 mmHg
- Punto di infiammabilità: 225.4°C
- Indice di rifrazione: 1.622
- PSA: 49.44
- LogP: 6.51740
Diazene,1,1'-(1,4-phenylene)bis[2-phenyl- Letteratura correlata
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
1161-45-1 (Diazene,1,1'-(1,4-phenylene)bis[2-phenyl-) Prodotti correlati
- 103-33-3(Azobenzene)
- 60-09-3(4-(E)-2-phenyldiazen-1-ylaniline)
- 538-41-0(4,4’-Azodianiline)
- 98043-56-2(4-(E)-2-(4-aminophenyl)diazen-1-ylaniline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso